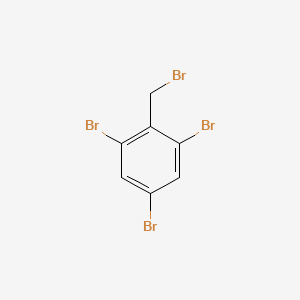
2,4,6-Tribromobenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromobenzyl bromide is an organic compound with the molecular formula C7H4Br4. It is a brominated derivative of benzyl bromide, characterized by the presence of three bromine atoms attached to the benzene ring at the 2, 4, and 6 positions, and an additional bromine atom attached to the benzyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromobenzyl bromide typically involves the bromination of benzyl bromide. The reaction is carried out by treating benzyl bromide with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound involves a continuous flow process where benzyl bromide is reacted with bromine in a reactor. The reaction mixture is then purified through distillation to obtain the desired product. The process is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Elimination Reactions: Alkenes.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2,4,6-Tribromobenzyl bromide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of flame retardants and other brominated organic compounds.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromobenzyl bromide involves its reactivity towards nucleophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution reactions. The molecular targets include nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function.
Comparison with Similar Compounds
2,4,6-Tribromophenol: Another brominated compound with similar reactivity but different applications.
Benzyl Bromide: The parent compound, less reactive due to the absence of additional bromine atoms.
2,4,6-Tribromotoluene: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: 2,4,6-Tribromobenzyl bromide is unique due to its high reactivity and the presence of multiple bromine atoms, making it a versatile reagent in organic synthesis. Its ability to undergo multiple types of reactions and form various products distinguishes it from other similar compounds.
Properties
CAS No. |
54459-64-2 |
|---|---|
Molecular Formula |
C7H4Br4 |
Molecular Weight |
407.72 g/mol |
IUPAC Name |
1,3,5-tribromo-2-(bromomethyl)benzene |
InChI |
InChI=1S/C7H4Br4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 |
InChI Key |
PBGWOOMFRJYYKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CBr)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
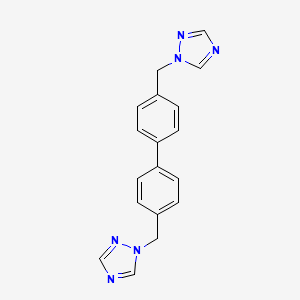
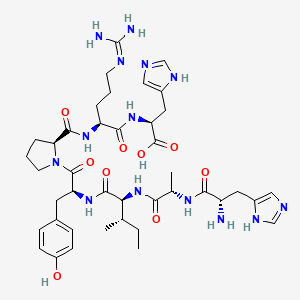
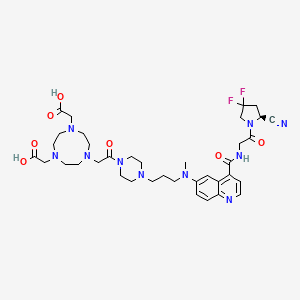

![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
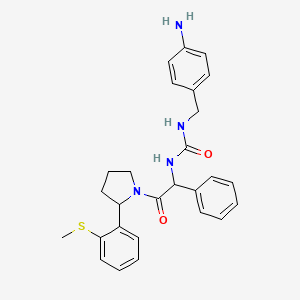
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)
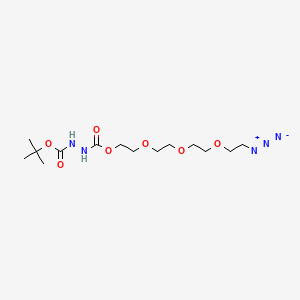



amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
